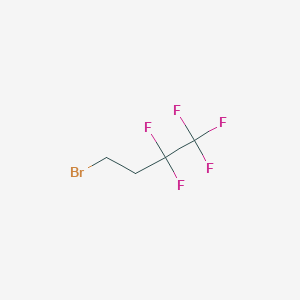

4-Bromo-1,1,1,2,2-pentafluorobutane

描述

Significance of Organobromine and Perfluorinated Compounds in Contemporary Chemical Synthesis.

Organobromine compounds are valuable intermediates in organic synthesis due to the bromine atom's ability to participate in a wide array of chemical transformations. nih.gov Bromination is a fundamental process for introducing bromine into organic molecules, which can then serve as a handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like cross-coupling, substitution, and cyclization. nih.gov The moderate reactivity of the carbon-bromine bond allows for selective transformations under specific reaction conditions.

Perfluorinated compounds, characterized by the presence of carbon-fluorine bonds, exhibit remarkable properties stemming from the high electronegativity and small size of the fluorine atom. numberanalytics.comnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, leading to high thermal and chemical stability in perfluorinated molecules. numberanalytics.comnih.gov This stability, coupled with unique electronic effects, makes perfluorinated moieties desirable in various applications. In medicinal chemistry, for instance, the introduction of a fluorine atom or a trifluoromethyl group can significantly enhance a drug's efficacy and pharmacokinetic profile. researchgate.netwikipedia.org

The combination of bromine and a perfluoroalkyl chain in a single molecule, as seen in 4-Bromo-1,1,1,2,2-pentafluorobutane, creates a powerful synthetic building block. This arrangement allows chemists to leverage the distinct reactivity of both the bromine atom and the perfluoroalkyl group in a controlled manner.

Overview of Halogenated Perfluoroalkyl Structures as Key Research Targets.

Halogenated perfluoroalkyl structures are a class of molecules that contain at least one halogen atom other than fluorine attached to a perfluoroalkyl chain. These compounds are of significant interest to researchers because they serve as versatile platforms for the synthesis of more complex fluorinated molecules. The presence of a different halogen, such as bromine or iodine, provides a reactive site for further chemical modification, while the perfluoroalkyl portion of the molecule imparts its characteristic properties. nih.gov

The reactivity of the carbon-halogen bond in these structures allows for a variety of synthetic manipulations. For example, the bromine atom in a bromo-perfluoroalkane can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. This capability is crucial for the construction of novel pharmaceuticals, agrochemicals, and advanced materials where the presence of a perfluoroalkyl group is desired for its specific effects.

Research in this area often focuses on developing new methods for the synthesis of these halogenated perfluoroalkyl building blocks and exploring their reactivity in various chemical transformations. The goal is to expand the toolbox of synthetic chemists, providing them with more efficient and selective ways to incorporate perfluoroalkyl moieties into target molecules.

Research Landscape for this compound as a Distinctive Synthetic Intermediate.

This compound has emerged as a valuable and distinctive synthetic intermediate in organofluorine chemistry. Its structure, featuring a reactive bromine atom at one end of a five-carbon chain and a stable pentafluoroethyl group at the other, makes it an ideal building block for introducing the C4F5H4- moiety into various molecular architectures.

The presence of the bromine atom allows for a range of chemical modifications. For instance, it can be used in nucleophilic substitution reactions to introduce different functional groups. Furthermore, it can participate in the formation of organometallic reagents, such as Grignard reagents, which can then react with a variety of electrophiles to form new carbon-carbon bonds. wikipedia.org

The pentafluoroethyl group, on the other hand, imparts the desirable properties associated with perfluorinated compounds, such as increased lipophilicity and metabolic stability. This makes this compound a particularly useful reagent in the synthesis of new drug candidates and other biologically active molecules. Researchers have utilized this intermediate to synthesize a variety of complex fluorinated compounds, demonstrating its versatility and importance in the field.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C4H4BrF5 synquestlabs.comcymitquimica.com |

| Molecular Weight | 226.97 g/mol synquestlabs.comcymitquimica.com |

| Appearance | Clear liquid cymitquimica.com |

| CAS Number | 52671-70-2 synquestlabs.com |

The continued exploration of the reactivity and applications of this compound is an active area of research, promising to yield new and innovative fluorinated molecules with a wide range of potential applications.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1,1,1,2,2-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF5/c5-2-1-3(6,7)4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPVBRYHZPNRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502980 | |

| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52671-70-2 | |

| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1,1,1,2,2 Pentafluorobutane

Direct Bromination Approaches and Mechanistic Considerations

Direct bromination involves the substitution of a hydrogen atom with a bromine atom on the butane (B89635) backbone. This is typically achieved through radical-mediated processes.

Thermal Bromination Strategies for Selective Introduction of Bromine

Thermal bromination of alkanes is a classic method for introducing bromine, though it can sometimes lack selectivity. quora.comquora.com The reaction is initiated by the homolytic cleavage of the bromine-bromine bond at high temperatures to generate bromine radicals. These radicals then abstract a hydrogen atom from the alkane, in this case, 1,1,1,2,2-pentafluorobutane, to form a carbon-centered radical and hydrogen bromide. The resulting alkyl radical then reacts with another molecule of bromine to yield the desired product and a new bromine radical, propagating the chain reaction. libretexts.org

The high temperatures required for thermal bromination can sometimes lead to side reactions and a mixture of products. However, the presence of the electron-withdrawing pentafluoroethyl group can influence the regioselectivity of the bromination.

Radical Bromination Pathways for Alkyl Halide Formation

Radical bromination offers a more controlled method for the synthesis of alkyl halides. wikipedia.org This process is typically initiated by light (photobromination) or a radical initiator, such as azobisisobutyronitrile (AIBN). wikipedia.org The mechanism proceeds via a free-radical chain reaction, similar to thermal bromination. libretexts.org

A common reagent used for radical bromination is N-bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.org NBS serves as a source of bromine radicals and is often preferred over elemental bromine because it allows for a low, constant concentration of bromine to be maintained throughout the reaction, which can improve selectivity and minimize side reactions. masterorganicchemistry.com The reaction is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated with light or a radical initiator. wikipedia.org

Bromination reactions are known to be more selective than chlorination. masterorganicchemistry.com The bromine radical is less reactive and therefore more selective in the hydrogen atom it abstracts. masterorganicchemistry.com In the case of 1,1,1,2,2-pentafluorobutane, the electron-withdrawing nature of the fluorine atoms deactivates the adjacent C-H bonds, making the terminal methyl group the more likely site for bromination.

Indirect Synthesis through Precursor Transformation and Functionalization

Indirect methods for synthesizing 4-bromo-1,1,1,2,2-pentafluorobutane involve starting with a molecule that already possesses a functional group that can be converted to a bromine atom or by building the carbon skeleton with the bromine atom already in place.

Halogen Exchange Reactions for Bromine Incorporation in Fluorinated Systems

The Finkelstein reaction is a well-established method for halogen exchange, where an alkyl halide is treated with a metal halide salt to replace the halogen. wikipedia.org This Sₙ2 reaction can be used to convert an alkyl iodide or chloride to an alkyl bromide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a precursor such as 4-iodo- or 4-chloro-1,1,1,2,2-pentafluorobutane could be reacted with a bromide salt like sodium bromide in a suitable polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). wikipedia.org The success of the Finkelstein reaction depends on the relative nucleophilicity of the halides and the solubility of the resulting metal halide salt. organic-chemistry.org For instance, using sodium bromide in acetone to displace a chloride would be driven by the precipitation of sodium chloride from the reaction mixture. wikipedia.org

Enzymatic variations of the Finkelstein reaction have also been explored, demonstrating the catalytic displacement of halides. researchgate.netrsc.org

Addition Reactions to Fluorinated Alkenes and Butenes Leading to Brominated Products

The addition of hydrogen bromide (HBr) across a double bond is a fundamental reaction in organic synthesis. chemguide.co.ukdocbrown.info To synthesize this compound, a suitable precursor would be 3,3,4,4,4-pentafluorobut-1-ene. The addition of HBr to this unsymmetrical alkene can proceed via two different mechanisms, leading to different regioisomers.

In the absence of peroxides, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the bromine atom adds to the more substituted carbon. chemguide.co.ukleah4sci.com However, in the presence of peroxides or a radical initiator, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. curlyarrows.comlibretexts.org In this case, the bromine atom adds to the less substituted carbon, yielding the desired this compound. curlyarrows.com The anti-Markovnikov addition is also known as the Kharasch effect and is specific to HBr. curlyarrows.com

| Reaction | Reagents | Product | Rule |

| Addition of HBr to 3,3,4,4,4-pentafluorobut-1-ene | HBr | 3-Bromo-1,1,1,2,2-pentafluorobutane | Markovnikov |

| Addition of HBr to 3,3,4,4,4-pentafluorobut-1-ene | HBr, Peroxides | This compound | Anti-Markovnikov curlyarrows.com |

Dehydrohalogenation-Rehalogenation Sequences for Structural Rearrangement

A dehydrohalogenation-rehalogenation sequence offers another synthetic route. thieme-connect.de This strategy involves the elimination of a hydrogen halide from a starting material to form an alkene, followed by the addition of a different hydrogen halide to introduce the desired halogen at a specific position. wikipedia.org For example, one could start with a polyhalogenated butane, perform a dehydrohalogenation to create a fluorinated butene, and then carry out a radical addition of HBr as described in the previous section to obtain this compound. The dehydrohalogenation is typically achieved by treatment with a strong base. wikipedia.org The choice of base and reaction conditions can influence the regioselectivity of the elimination.

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of specialized fluorinated compounds such as this compound is increasingly benefiting from advanced chemical manufacturing technologies. These innovations aim to improve reaction efficiency, safety, and environmental sustainability compared to traditional batch processing methods.

Continuous Flow Chemistry Applications in the Production of Halogenated Fluorocarbons

Continuous flow chemistry, or microreactor technology, has emerged as a powerful tool in modern organic synthesis, offering significant advantages for the production of halogenated compounds. sioc-journal.cn This technique involves pumping reactants through a network of tubes or microreactors where the chemical transformation occurs. mit.edu Unlike traditional batch methods, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and selectivity. sioc-journal.cnbeilstein-journals.org

The synthesis of halogenated fluorocarbons often involves highly exothermic reactions and the use of hazardous reagents like elemental halogens. researchgate.net Flow chemistry mitigates these challenges through superior heat and mass transfer, which stems from the high surface-area-to-volume ratio of the reactors. sioc-journal.cnbeilstein-journals.org This enhanced control prevents the formation of hot spots, reduces the risk of runaway reactions, and allows for the safe handling of toxic or corrosive materials. researchgate.net Furthermore, the small reactor volumes minimize the quantity of hazardous material present at any given time, significantly enhancing process safety. researchgate.net

Flow chemistry is particularly advantageous for gas-liquid reactions, which are common in fluorination processes that may use gaseous feedstocks. mit.edursc.org The well-defined interface between phases in a flow reactor improves reaction rates and efficiency, overcoming limitations often seen in batch reactors. mit.edu While specific applications in the synthesis of this compound are not extensively detailed in public literature, the principles and demonstrated successes in analogous fluorination and halogenation reactions highlight its potential. sioc-journal.cnbeilstein-journals.org For instance, flow systems have been effectively used for deoxyfluorination reactions and the synthesis of various fluoro-organic compounds, demonstrating the technology's versatility. beilstein-journals.orgresearchgate.net

| Parameter | Batch Chemistry Challenges in Halogenation | Continuous Flow Chemistry Advantages | Reference |

|---|---|---|---|

| Safety | Large quantities of hazardous reagents; risk of thermal runaway in exothermic reactions. | Small reactor volumes; superior temperature control prevents runaway reactions and enhances safety. | researchgate.net |

| Heat Transfer | Inefficient heat dissipation, leading to hot spots and potential side reactions. | High surface-area-to-volume ratio allows for rapid and efficient heat exchange. | beilstein-journals.org |

| Mass Transfer (Mixing) | Slow mixing, especially in multiphasic (e.g., gas-liquid) systems, limiting reaction rates. | Extremely fast mixing due to short diffusion paths, accelerating reaction rates. | sioc-journal.cnbeilstein-journals.org |

| Selectivity | Poor control over reaction conditions can lead to the formation of byproducts and regioisomers. | Precise control of temperature, residence time, and stoichiometry leads to higher product selectivity. | sioc-journal.cn |

| Scalability | Scaling up can be difficult and dangerous, often requiring complete process redesign. | Scalability is achieved by running the system for longer periods or by parallelizing reactors ("scaling out"). | mit.edu |

Integration of Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into chemical synthesis aims to reduce the environmental impact of chemical processes. These principles focus on aspects such as atom economy, waste prevention, the use of less hazardous chemicals, and energy efficiency. acs.org In the context of synthesizing this compound, these principles can be applied to evaluate and optimize potential synthetic routes.

A plausible and common method for synthesizing compounds like this compound is the free-radical addition of hydrogen bromide (HBr) to a corresponding fluorinated alkene, in this case, 3,3,4,4,4-pentafluorobut-1-ene. libretexts.org This reaction is typically initiated by peroxides or UV light and proceeds via an anti-Markovnikov mechanism, where the bromine atom adds to the less substituted carbon of the double bond. masterorganicchemistry.com

From a green chemistry perspective, this synthetic approach has notable strengths and weaknesses:

Atom Economy : Addition reactions are inherently atom-economical, as all the atoms of the reactants are incorporated into the final product. acs.org In the ideal addition of HBr to 3,3,4,4,4-pentafluorobut-1-ene, the atom economy is 100%, representing a significant green chemistry advantage.

Waste Prevention : Since addition reactions can have high atom economy, they have the potential to generate very little waste, aligning with the first principle of green chemistry. acs.org

Use of Auxiliary Substances : The choice of solvent and radical initiator is critical. Traditional methods may use volatile organic compounds (VOCs) as solvents or hazardous peroxide initiators. libretexts.org Green chemistry encourages the use of safer solvents or solvent-free conditions where possible.

Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org While radical additions can sometimes be initiated by heat, photochemical initiation using UV light offers an alternative energy source.

Recent advances in fluorine chemistry emphasize the development of greener methodologies, such as using safer and more stable fluorinating agents or developing catalytic processes that avoid stoichiometric amounts of hazardous reagents. bioengineer.orgdovepress.comsciencedaily.com For instance, research into novel fluorinating complexes aims to replace hazardous reagents like HF with safer, more soluble alternatives. bioengineer.org

| Green Chemistry Principle | Application in Synthesis of this compound | Potential for Improvement | Reference |

|---|---|---|---|

| Atom Economy | The free-radical addition of HBr to an alkene is 100% atom-economical in theory. | This is already a highly efficient process in terms of atom economy. | acs.org |

| Less Hazardous Chemical Syntheses | The reaction may use peroxide initiators, which can be hazardous. HBr is corrosive. | Explore alternative, safer initiation methods or catalytic systems. | libretexts.org |

| Safer Solvents and Auxiliaries | The reaction may be performed in non-polar solvents like carbon tetrachloride, which is toxic. | Identify greener solvent alternatives or investigate solvent-free conditions. | libretexts.org |

| Design for Energy Efficiency | Initiation may require heat or UV light, consuming energy. | Optimize reaction conditions to proceed at or near ambient temperature and pressure. Develop more efficient catalytic initiators. | acs.org |

| Reduce Derivatives | The direct addition reaction avoids the use of protecting groups or unnecessary derivatization steps. | The chosen synthetic route is already advantageous from this perspective. | acs.org |

Nucleophilic Substitution Reactions Involving the Bromine Moiety.

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. In the case of this compound, the bromine atom serves as the leaving group. These reactions can proceed through two primary mechanisms: SN1 and SN2.

SN1 Reaction Mechanisms and Carbocation Intermediate Formation.

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise mechanism that involves the formation of a carbocation intermediate. byjus.com The rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation and a halide ion. pearson.comlibretexts.org

The proposed SN1 mechanism for this compound would proceed as follows:

Formation of Carbocation: The C-Br bond breaks, with the bromine atom taking both electrons, to form a 1,1,1,2,2-pentafluorobutan-4-yl carbocation and a bromide ion. This step is slow and rate-determining. libretexts.org

Nucleophilic Attack: The carbocation, which is sp2 hybridized and has a trigonal planar geometry, is then attacked by a nucleophile. libretexts.org This attack can occur from either face of the planar carbocation. masterorganicchemistry.com

However, the viability of an SN1 pathway for this compound is extremely low. The stability of the carbocation intermediate is the most critical factor determining the rate of an SN1 reaction. pearson.com Alkyl groups stabilize carbocations through inductive effects and hyperconjugation. Conversely, electron-withdrawing groups strongly destabilize carbocations. libretexts.org The pentafluoroethyl group (-CF2CF3) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This group would severely destabilize the adjacent carbocation, making its formation highly energetically unfavorable. libretexts.org Therefore, SN1 reactions are generally not observed for substrates with strong electron-withdrawing groups near the reaction center.

| Carbocation Type | Structural Feature | Stability Order | Propensity for SN1 |

|---|---|---|---|

| Tertiary | Three alkyl substituents | Most Stable | High |

| Secondary | Two alkyl substituents | Intermediate | Moderate |

| Primary | One alkyl substituent | Low Stability | Very Low/None |

| 1,1,1,2,2-pentafluorobutan-4-yl | Adjacent electron-withdrawing -CF2CF3 group | Extremely Unstable | Extremely Unlikely |

SN2 Reaction Mechanisms and Concerted Transition State Analysis.

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgorgchemboulder.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.com

The mechanism involves a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comyoutube.com This leads to the formation of a pentacoordinate transition state where the carbon atom is simultaneously bonded to the incoming nucleophile and the outgoing leaving group. libretexts.org

For this compound, the SN2 pathway is the more probable nucleophilic substitution mechanism. The key factors are:

Steric Hindrance: The carbon atom bonded to the bromine is a primary carbon, which is relatively unhindered. Steric hindrance is a major factor that slows down SN2 reactions; primary alkyl halides are generally the most reactive towards this mechanism. masterorganicchemistry.comlibretexts.org

Electrophilicity: The strong electron-withdrawing effect of the pentafluoroethyl group makes the carbon atom bearing the bromine more electrophilic (partially positive), thus more attractive to an incoming nucleophile. youtube.com

The transition state for the SN2 reaction of this compound would involve the nucleophile forming a partial bond to the carbon, while the C-Br bond is partially broken. The three non-reacting groups on the carbon (two hydrogens and the pentafluoroethyl group) would lie in a plane perpendicular to the axis of the incoming nucleophile and the leaving group. libretexts.org

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | First-order (Rate = k[Substrate]) libretexts.org | Second-order (Rate = k[Substrate][Nucleophile]) youtube.com |

| Mechanism | Two-step, via carbocation intermediate masterorganicchemistry.com | One-step, concerted orgchemboulder.com |

| Intermediate | Trigonal planar carbocation libretexts.org | Pentacoordinate transition state libretexts.org |

| Substrate Suitability | Highly disfavored due to carbocation destabilization | Favored due to primary carbon and increased electrophilicity |

| Stereochemistry | Racemization libretexts.org | Inversion of configuration masterorganicchemistry.com |

Stereochemical Outcomes of Nucleophilic Substitution at the Brominated Carbon.

The stereochemical outcome of a nucleophilic substitution reaction is directly dependent on its mechanism.

In a hypothetical SN1 reaction, the formation of a planar carbocation intermediate allows the nucleophile to attack from either face with equal probability. libretexts.org If the starting material were chiral, this would lead to a racemic mixture of both possible enantiomers (a mix of retention and inversion of configuration). masterorganicchemistry.com

The SN2 mechanism, however, has a very specific stereochemical outcome. The requisite backside attack by the nucleophile forces the stereochemistry at the carbon center to invert, in a process known as Walden inversion. masterorganicchemistry.comualberta.ca If the reaction were performed on a chiral starting material, the product would be the opposite enantiomer.

Given that this compound is expected to react exclusively via the SN2 mechanism, any nucleophilic substitution at the brominated carbon would proceed with a complete inversion of stereochemistry.

Radical Reactions and Their Broad Synthetic Utility.

Radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. lumenlearning.com For this compound, the relatively weak C-Br bond can be cleaved homolytically to generate a carbon-centered radical, which can then be used in a variety of synthetic applications.

Halogen Atom Transfer Processes in Radical Chain Reactions.

Halogen Atom Transfer (XAT) is a fundamental step in many radical processes, allowing for the generation of carbon radicals from alkyl halides. chemrxiv.org This process is a key part of the propagation phase of a radical chain reaction. libretexts.org

A typical radical chain reaction involving this compound would be initiated by a radical initiator, such as 2,2'-Azobis(isobutyronitrile) (AIBN). libretexts.org

Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate initial radicals. These radicals then react with a chain-propagating agent, such as tributyltin hydride (Bu3SnH), to produce tributyltin radicals (Bu3Sn•). libretexts.org

Propagation:

The tributyltin radical abstracts the bromine atom from this compound. This is the halogen atom transfer step, which is favorable due to the formation of a strong Sn-Br bond. This step generates the desired 1,1,1,2,2-pentafluorobutan-4-yl radical. libretexts.org

This newly formed carbon radical can then participate in further reactions, such as abstracting a hydrogen atom from another molecule of Bu3SnH to form the reduced product (1,1,1,2,2-pentafluorobutane) and regenerate the Bu3Sn• radical, which continues the chain.

Intramolecular and Intermolecular Radical Cyclizations Involving the Alkyl Bromide.

The generation of the 1,1,1,2,2-pentafluorobutan-4-yl radical via halogen atom transfer opens the door to powerful carbon-carbon bond-forming reactions, particularly radical cyclizations. dntb.gov.ua These reactions are synthetically valuable as they allow for the construction of cyclic molecules. thieme-connect.de

Intramolecular Radical Cyclization: If the this compound molecule is modified to contain an unsaturated group (like an alkene or alkyne) tethered to the main chain, the radical generated at the C4 position can add to this internal double or triple bond. nih.gov This process forms a new ring and a new radical center, which can then be quenched to yield the final cyclized product. For example, a derivative with a double bond at the C6-C7 position could undergo a 5-exo-trig cyclization, a common and favorable ring-closing pathway. nih.gov

Intermolecular Radical Cyclization: The 1,1,1,2,2-pentafluorobutan-4-yl radical can also add to an external, separate unsaturated molecule in an intermolecular fashion. This adds the pentafluorobutyl group to the external molecule and generates a new radical, which can then propagate a chain or be terminated.

These radical cyclization strategies highlight the synthetic utility of this compound as a precursor for creating complex fluorinated cyclic structures. nih.gov

Chemical Reactivity and Transformative Potential of this compound

An exploration into the chemical transformations and reactivity profiles of the fluorinated compound, this compound, reveals its utility as a versatile building block in synthetic organic chemistry. This article details its involvement in controlled radical polymerization, various cross-coupling strategies for carbon-carbon bond formation, elimination reactions to produce valuable fluorinated olefins, and other functional group interconversions.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 1,1,1,2,2 Pentafluorobutane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis.

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For fluorinated compounds like 4-bromo-1,1,1,2,2-pentafluorobutane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the two methylene (B1212753) (-CH₂-) groups. The protons on the carbon adjacent to the bromine atom (C4) and the protons on the carbon adjacent to the difluoro group (C3) will exhibit distinct chemical shifts and coupling patterns.

The signal for the -CH₂Br protons is expected to appear as a triplet, due to coupling with the adjacent -CH₂- protons. libretexts.org Similarly, the signal for the -CH₂CF₂- protons will also be a triplet, resulting from coupling with the -CH₂Br protons. The integration of these signals will show a 2:2 ratio, consistent with the number of protons in each methylene group. The distance between the peaks within a multiplet, known as the coupling constant (J), is a crucial parameter and is measured in Hertz (Hz). libretexts.org For open-chain alkanes, typical J values are in the range of 6-8 Hz. libretexts.org

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂Br | 3.4 - 3.7 | Triplet (t) | 6-8 |

| -CH₂CF₂- | 2.5 - 2.9 | Triplet of triplets (tt) | ~14 (JH-F), 6-8 (JH-H) |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, four distinct carbon signals are expected, corresponding to the four carbon atoms in the butane (B89635) chain. The chemical shifts are influenced by the electronegativity of the attached substituents. organicchemistrydata.org

The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. researchgate.net The carbon of the difluoromethylene group (-CF₂-) will appear as a triplet due to coupling with the two fluorine atoms. The methylene carbons (-CH₂-) will also show distinct signals, with the carbon bonded to bromine (-CH₂Br) appearing at a characteristic chemical shift. wiredchemist.comdocbrown.info

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹JC-F (Hz) |

| C1 (-CF₃) | ~120-130 | Quartet (q) | ~280 |

| C2 (-CF₂-) | ~110-120 | Triplet (t) | ~250 |

| C3 (-CH₂-) | ~35-45 | Triplet (from ¹⁹F coupling) | ~20-30 |

| C4 (-CH₂Br) | ~25-35 | Singlet | - |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

¹⁹F NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgaiinmr.com The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, providing excellent signal dispersion. wikipedia.org

In this compound, two distinct fluorine environments are present: the -CF₃ group and the -CF₂- group. The -CF₃ signal is expected to appear as a triplet due to coupling with the adjacent -CF₂- group. The -CF₂- signal will appear as a quartet due to coupling with the adjacent -CF₃ group. Long-range couplings to the protons on C3 may also be observed. wikipedia.org

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JF-F, Hz) |

| -CF₃ | -80 to -85 | Triplet (t) | ~10-15 |

| -CF₂- | -120 to -130 | Quartet (q) | ~10-15 |

Note: Chemical shifts are relative to CFCl₃. Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

For unambiguous structural assignment, especially in more complex derivatives, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, a cross-peak would be observed between the signals of the -CH₂Br and -CH₂CF₂- protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. columbia.edu This experiment would definitively link the proton signals of the methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework by observing long-range H-C correlations. For instance, the protons on C3 would show a correlation to C1, C2, and C4.

These 2D techniques are invaluable for confirming the structural assignments made from 1D NMR and for elucidating the structures of more complex derivatives where spectral overlap in 1D spectra can be an issue. libretexts.orgazolifesciences.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

For this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) would be observed. libretexts.org

Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom and cleavage of carbon-carbon bonds. libretexts.org For this compound, characteristic fragments would likely include the loss of Br• to form a [C₄H₄F₅]⁺ ion, and further fragmentation of the fluorinated alkyl chain. The fragmentation of perfluoroalkyl chains can be complex and may involve rearrangements. well-labs.com

Interactive Data Table: Predicted Key Fragments in the EI Mass Spectrum of this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Comments |

| [C₄H₄BrF₅]⁺ (Molecular Ion) | 227 | 229 | Shows characteristic bromine isotope pattern. |

| [C₄H₄F₅]⁺ | 147 | - | Loss of Bromine radical. |

| [C₃H₄F₄]⁺ | 112 | - | Loss of CF₃ and Br. |

| [C₂F₅]⁺ | 119 | - | Cleavage of C2-C3 bond. |

| [CF₃]⁺ | 69 | - | Cleavage of C1-C2 bond. |

Note: The m/z values are nominal masses. The relative intensities of the peaks will depend on the stability of the fragment ions.

Isotopic Pattern Analysis for the Confirmation of Bromine Presence

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide definitive evidence for the presence of certain elements through the analysis of their isotopic distributions. ucalgary.ca Bromine is a prime example, as it naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). libretexts.orgchemguide.co.uk This near 1:1 ratio results in a characteristic pattern in the mass spectrum for any bromine-containing ion.

For this compound, the molecular ion (the molecule with one electron removed) will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). libretexts.orgchemguide.co.uk This doublet is referred to as the M+ and M+2 peaks. The presence of this distinctive 1:1 doublet is a strong indicator that a single bromine atom is present in the molecule. libretexts.orgyoutube.com This pattern can also be observed in fragment ions that retain the bromine atom. chemguide.co.uk

| Ion | Description | Expected m/z Appearance | Relative Intensity Ratio |

|---|---|---|---|

| [M]⁺ | Molecular ion containing the ⁷⁹Br isotope | m/z | ~1:1 |

| [M+2]⁺ | Molecular ion containing the ⁸¹Br isotope | m/z + 2 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

While conventional mass spectrometry provides nominal mass, high-resolution mass spectrometry (HRMS) measures the mass of ions with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. nih.gov

Even though ions may have the same nominal mass, their exact masses differ due to the slight mass differences of their constituent isotopes. nih.gov HRMS can distinguish between these isobaric species. For this compound (C₄H₄BrF₅), the theoretical exact masses of the molecular ions can be calculated with high precision. By comparing the experimentally measured mass from HRMS to the calculated theoretical masses of potential formulas, the elemental composition can be unambiguously confirmed. nih.gov

| Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) |

|---|---|---|

| C₄H₄BrF₅ | ¹²C₄¹H₄⁷⁹Br¹⁹F₅ | 225.9440 |

| ¹²C₄¹H₄⁸¹Br¹⁹F₅ | 227.9420 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy explores the quantized vibrational energy levels of a molecule. Both infrared (IR) and Raman spectroscopy provide detailed information about the functional groups present in a molecule, offering a "molecular fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. pressbooks.pub The absorption frequencies are characteristic of specific chemical bonds and functional groups. libretexts.org For this compound, the FTIR spectrum is expected to be dominated by strong absorptions corresponding to the C-F and C-Br bonds. The C-H stretching and bending vibrations of the methylene (-CH₂-) groups will also be present.

The presence of multiple fluorine atoms on the same carbon atoms leads to very strong and complex absorption bands in the 1400-1000 cm⁻¹ region. The C-Br stretching vibration typically appears at lower frequencies, in the fingerprint region of the spectrum. docbrown.info

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkane) | Stretching | 2845-2975 | Medium to Strong |

| C-F (fluoroalkane) | Stretching | 1000-1400 | Strong |

| C-Br (bromoalkane) | Stretching | 515-690 | Strong |

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, similar to IR spectroscopy. However, the selection rules for Raman and IR activity are different, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. Therefore, Raman spectroscopy provides complementary information for a more complete structural analysis.

In general, symmetric vibrations and bonds involving non-polar groups tend to produce stronger Raman signals. For this compound, the C-C backbone vibrations and symmetric C-F stretches would be expected to be prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkane) | Stretching | 2800-3000 | Strong |

| C-F (fluoroalkane) | Stretching | 1000-1400 | Medium |

| C-Br (bromoalkane) | Stretching | 500-700 | Strong |

| C-C | Stretching | 800-1200 | Medium to Strong |

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic makeup of molecules and its influence on their chemical behavior. For halogenated hydrocarbons such as 4-bromo-1,1,1,2,2-pentafluorobutane, these methods can predict a variety of properties, from molecular geometries to the energetics of chemical reactions.

Density Functional Theory (DFT) has become a standard method for investigating the reaction mechanisms of organic molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is well-suited to explore its reactivity. For instance, DFT could be used to model nucleophilic substitution reactions, where the bromine atom is displaced. Calculations would typically involve locating the transition state structure and calculating the activation energy barrier for the reaction.

In analogous systems, DFT has been employed to compare the efficiency of different reaction pathways. For example, in borane-catalyzed carbene transfer reactions, DFT calculations have revealed the preferred reaction pathways by comparing the free energies of various transition states and intermediates vedantu.com. Such an approach for this compound could elucidate the energetics of substitution versus elimination reactions under various conditions.

Table 1: Illustrative Example of DFT-Calculated Energies for a Reaction Pathway

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 | First energetic barrier | +25.3 |

| Intermediate | A stable intermediate species | +5.7 |

| Transition State 2 | Second energetic barrier | +18.9 |

| Products | Final products of the reaction | -10.2 |

Note: This table is a hypothetical representation of data that could be generated for a reaction involving this compound using DFT, based on typical values for organic reactions.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are highly valuable for accurately predicting the structural and spectroscopic properties of molecules. For this compound, these methods can be used to calculate its equilibrium geometry, including bond lengths and angles.

Furthermore, ab initio calculations can predict various spectroscopic data, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the molecule. For instance, first-principle simulations based on DFT have been successfully used to model the surface stability of fluorite materials like CaF2 and CeO2, demonstrating the predictive power of these methods researcher.life.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. libretexts.org MD simulations can provide detailed information about the conformational landscape of flexible molecules like this compound and its interactions with other molecules. libretexts.org

By simulating the motion of atoms over time, MD can reveal the preferred conformations of the butyl chain and the rotational barriers between different conformers. Such studies are crucial for understanding how the molecule's shape influences its physical properties and reactivity. For instance, MD simulations have been used to investigate the conformational changes of proteins and other biomolecules. libretexts.org In a similar vein, MD simulations of haloalkane dehalogenase have provided insights into the motion of the protein and the behavior of a chloride ion within the active site rug.nl.

MD simulations are also instrumental in studying intermolecular interactions. For this compound, simulations could model its behavior in different solvents, providing insights into solvation energies and the structure of the solvent shell around the molecule. This information is critical for understanding reaction kinetics in solution. A molecular dynamics simulation protocol has been developed to model halogen bonding in protein-ligand complexes, which could be adapted to study the interactions of this compound nih.gov.

Theoretical Studies on Reaction Kinetics and Thermodynamics

Theoretical studies are essential for a quantitative understanding of reaction rates and equilibria. For this compound, these studies can provide valuable data on the kinetics and thermodynamics of its reactions, complementing experimental investigations.

Transition State Theory (TST) is a fundamental theory in chemical kinetics that explains reaction rates of elementary chemical reactions. wikipedia.org TST assumes a quasi-equilibrium between the reactants and an activated complex (the transition state). wikipedia.org The rate of reaction is then determined by the rate at which this complex proceeds to form products. wikipedia.org

For reactions involving this compound, TST can be used to calculate rate constants. This requires knowledge of the properties of the reactants and the transition state, which can be obtained from quantum chemical calculations. TST has been successfully applied to calculate the reaction rates of hydroxyl radicals with a variety of haloalkanes acs.orgacs.org. These calculations have shown good agreement with experimental values acs.orgacs.org.

Table 2: Key Parameters in Transition State Theory Calculations

| Parameter | Description |

| ΔG‡ | Gibbs free energy of activation |

| ΔH‡ | Enthalpy of activation |

| ΔS‡ | Entropy of activation |

| κ | Transmission coefficient |

This table outlines the key thermodynamic parameters used in TST to calculate reaction rates.

Computational chemistry is a powerful tool for understanding and predicting the selectivity of chemical reactions. In cases where a reaction can proceed through multiple pathways to yield different products (chemoselectivity, regioselectivity, or stereoselectivity), computational methods can be used to determine the most likely outcome.

For this compound, which has the potential to undergo both substitution (at the C-Br bond) and elimination reactions, computational studies can assess the relative energy barriers of the competing pathways. By calculating the activation energies for the SN1, SN2, E1, and E2 mechanisms, it is possible to predict which reaction will predominate under specific conditions (e.g., choice of solvent, temperature, and nucleophile/base). These theoretical investigations can provide a detailed picture of the reaction mechanism, including the structures of all intermediates and transition states.

Applications and Future Directions in Advanced Chemical Research

4-Bromo-1,1,1,2,2-pentafluorobutane as a Crucial Building Block in Organic Synthesis.

As a versatile building block, this compound serves as a foundational component in a variety of organic syntheses. Its distinct chemical properties allow for its incorporation into diverse molecular frameworks, enabling the development of novel materials with tailored characteristics.

Precursor for the Synthesis of Fluorinated Polymers and Copolymers.researchgate.netchemicalbook.com

Fluoropolymers are a class of polymers known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net These characteristics are directly attributable to the presence of strong carbon-fluorine bonds within their molecular structure. researchgate.net this compound can serve as a monomer or a comonomer in the synthesis of such polymers.

The incorporation of such fluorinated side chains can significantly modify the physical and chemical properties of the resulting polymer, leading to materials with enhanced performance characteristics suitable for a range of demanding applications.

Intermediate in the Development of Advanced Fluorinated Materials.scbt.com

Beyond polymers, this compound is an important intermediate in the creation of a broader class of advanced fluorinated materials. scbt.com The term "advanced materials" refers to materials engineered to exhibit superior performance in specific applications. The introduction of fluorine into these materials can lead to desirable properties such as increased stability, altered electronic properties, and modified surface characteristics.

The reactivity of the bromine atom allows for the chemical modification of this compound, enabling its integration into more complex molecular systems. This process is fundamental to the bottom-up construction of new materials with precisely controlled structures and functionalities. For example, it can be used in the synthesis of specialized molecules for applications in electronics, coatings, or other high-performance areas where the unique properties of fluorinated compounds are advantageous.

Strategic Reagent for Introducing Perfluoroalkyl and Bromine Moieties into Complex Molecular Architectures.

The dual functionality of this compound, possessing both a perfluoroalkyl group and a bromine atom, makes it a strategic reagent in organic synthesis. This allows for the selective introduction of these two important chemical motifs into complex molecules.

The perfluoroalkyl group (in this case, the pentafluorobutyl group) is known to impart unique properties to organic molecules, including increased lipophilicity, metabolic stability, and altered electronic characteristics. The bromine atom, on the other hand, is a versatile functional group that can participate in a wide array of chemical transformations. It can be readily displaced by other functional groups through nucleophilic substitution reactions or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This dual reactivity allows chemists to first incorporate the pentafluorobutyl group into a target molecule via a reaction involving the bromine atom, and then potentially utilize the newly introduced functionality for further chemical modifications. This strategic approach is highly valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where precise control over molecular structure is paramount.

Potential in Designing Novel Fluorinated Compounds with Tunable Properties.

The concept of "tunable properties" is central to modern materials science and drug discovery. It refers to the ability to systematically modify the structure of a molecule to achieve a desired set of properties. This compound offers significant potential in this regard for the design of novel fluorinated compounds.

By using this compound as a starting material, chemists can create a library of new compounds by systematically varying the reactions and reagents used to modify the bromine-bearing carbon. For example, by employing different nucleophiles in substitution reactions, a wide range of functional groups can be introduced at that position.

Furthermore, the length and structure of the fluorinated chain can also be varied by using analogues of this compound. This modular approach allows for the fine-tuning of properties such as solubility, reactivity, and biological activity. The ability to control these properties is crucial for developing new materials and therapeutic agents with optimized performance.

Emerging Research Areas and Unresolved Challenges in its Chemistry.

While this compound is a valuable tool in organic synthesis, there are still emerging areas of research and unresolved challenges associated with its chemistry.

One area of active research is the development of more efficient and environmentally friendly methods for the synthesis of this compound itself. Additionally, exploring new types of reactions that can be carried out on this molecule is an ongoing endeavor. For instance, developing novel catalytic systems that can selectively activate the C-Br bond in the presence of the C-F bonds is a significant challenge.

Another research direction is to investigate the use of this compound in the synthesis of new types of fluorinated materials with unprecedented properties. This includes exploring its potential in areas such as self-assembling materials, liquid crystals, and advanced energy storage devices.

Unresolved challenges include gaining a deeper understanding of the structure-property relationships in compounds derived from this compound. This requires a combination of experimental studies and computational modeling to predict how changes in molecular structure will affect macroscopic properties. Overcoming these challenges will undoubtedly lead to new and exciting applications for this versatile fluorinated building block.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-1,1,1,2,2-pentafluorobutane, and how can purity be optimized?

- Methodology : Bromination of 1,1,1,2,2-pentafluorobutane using bromine or HBr under controlled conditions (e.g., UV light or radical initiators) is a common approach. Purification via fractional distillation or column chromatography is critical, with purity verification by GC-MS or HPLC (≥98% purity thresholds) .

- Key Considerations : Monitor reaction intermediates using NMR to track fluorinated positions and avoid over-bromination byproducts.

Q. How can the physical-chemical properties (e.g., boiling point, density) of this compound be experimentally determined?

- Methodology : Use differential scanning calorimetry (DSC) for phase transitions and heat capacity measurements, as demonstrated for structurally similar fluorinated alkanes . Density can be measured via pycnometry, while refractive index and vapor pressure are determined using standard ASTM protocols.

- Data Validation : Cross-reference experimental results with computational predictions (e.g., COSMO-RS simulations) to resolve discrepancies in reported values .

Q. What analytical techniques are most effective for characterizing structural isomers or impurities in this compound?

- Methodology : Employ / NMR for positional isomer identification. GC-MS with electron ionization can distinguish brominated byproducts (e.g., 3-bromo isomers) based on fragmentation patterns .

- Advanced Tip : Couple HPLC with charged aerosol detection (CAD) for non-UV-active impurities .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromination in fluorinated butane derivatives?

- Methodology : Compare radical bromination (e.g., NBS/UV) vs. electrophilic bromination (e.g., Br/Fe catalyst) using kinetic studies and DFT calculations. For example, radical pathways may favor terminal bromination due to steric effects from fluorine substituents .

- Contradiction Analysis : Conflicting reports on isomer ratios (e.g., 4-bromo vs. 3-bromo) may arise from solvent polarity or catalyst choice. Replicate studies under inert atmospheres to isolate variables .

Q. What is the environmental impact of this compound, particularly its ozone depletion potential (ODP) and global warming potential (GWP)?

- Methodology : Conduct atmospheric lifetime studies using gas chromatography coupled with electron capture detection (GC-ECD) to measure reactivity with hydroxyl radicals. Compare ODP/GWP values to analogous HCFCs (e.g., HCFC-225ca/cb) using IPCC assessment frameworks .

- Data Gaps : Limited peer-reviewed data exists; prioritize collaborative studies with institutions like NIST to validate computational models .

Q. How does the compound’s reactivity with nucleophiles (e.g., Grignard reagents) vary under different solvent systems?

- Methodology : Perform nucleophilic substitution trials in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., THF), monitoring kinetics via NMR. Fluorine’s electron-withdrawing effect may accelerate SN2 mechanisms at the brominated carbon .

- Advanced Application : Explore cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives (see 4-Bromo-2-fluorophenylboronic acid protocols) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Follow OSHA/NIOSH standards for halogenated hydrocarbons: use fume hoods, PPE (nitrile gloves, goggles), and explosion-proof refrigeration for storage. Monitor airborne concentrations with real-time IR spectroscopy .

- Contradiction Note : Discrepancies in safety data sheets (SDS) for similar compounds (e.g., 1-Bromobutane) highlight the need for compound-specific toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。